2-(2-bromobenzyl)-6-(4-fluorophenyl)pyridazin-3(2H)-one -

2-(2-bromobenzyl)-6-(4-fluorophenyl)pyridazin-3(2H)-one

Catalog Number: EVT-4658132
CAS Number:
Molecular Formula: C17H12BrFN2O
Molecular Weight: 359.2 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

1. 2-(2-(4-Fluorophenyl)-2-oxoethyl)-6-methyl-5-(4-methylbenzyl)pyridazin-3(2H)-one (FOMMP) []

  • Compound Description: FOMMP is a pyridazin-3(2H)-one derivative investigated for its potential pharmaceutical applications, particularly as an antiviral agent. Computational studies using Density Functional Theory (DFT) revealed a low energy gap suggesting chemical reactivity and potential biological activity. Molecular docking analysis further supported its potential as a protease inhibitor against SARS-CoV-2. []
  • Relevance: FOMMP shares the core pyridazin-3(2H)-one structure with 2-(2-Bromobenzyl)-6-(4-fluorophenyl)-3(2H)-pyridazinone. Both compounds feature substitutions at the 2 and 6 positions of the pyridazinone ring. While FOMMP has a methyl and a 4-methylbenzyl substituent at the 5 and 6 positions respectively, the target compound has a 4-fluorophenyl group at the 6 position and lacks a 5-substituent. The presence of a halogenated phenyl ring in both compounds highlights a common structural motif. []

2. 6-[4-[2-[3-(5-Chloro-2-cyanophenoxy)-2-hydroxypropylamino]-2-methylpropylamino]phenyl]-4,5-dihydro-5-methyl-3(2H)pyridazinone monoethyl maleate (TZC-5665) and its metabolite M-2 []

  • Compound Description: TZC-5665 is a pyridazinone derivative exhibiting a combination of negative chronotropic and inotropic effects on the cardiovascular system. Its primary human metabolite, M-2, demonstrates a potent positive inotropic effect. Both compounds have been investigated for their potential in treating congestive heart failure. Notably, both TZC-5665 and M-2 are potent and selective inhibitors of phosphodiesterase (PDE) III. []
  • Relevance: TZC-5665 shares the core 4,5-dihydro-5-methyl-3(2H)pyridazinone structure with 2-(2-Bromobenzyl)-6-(4-fluorophenyl)-3(2H)-pyridazinone. Both compounds have substituents at the 2 and 6 positions of the pyridazinone ring. The presence of a substituted phenyl ring at the 6 position, although with different substituents, highlights a common structural feature. Understanding the pharmacological activities of TZC-5665 and its metabolite M-2 might offer insights into the potential biological activities of the target compound. []

3. (±)‐trans‐6‐[4,4‐bis(4‐fluorophenyl)‐3‐(1‐methyl‐1H‐tetrazol‐5‐yl)‐1(E),3‐[2‐14C]butadienyl]‐4‐hydroxy‐3,4,5,6‐tetrahydro‐2H‐pyran‐2‐one (BMY-22089) []

  • Compound Description: BMY-22089, while structurally distinct from a pyridazinone, incorporates a 4-fluorophenyl group. This structural element is crucial for its reported biological activity. []
  • Relevance: The presence of a 4-fluorophenyl group in both BMY-22089 and 2-(2-Bromobenzyl)-6-(4-fluorophenyl)-3(2H)-pyridazinone highlights a potential area of shared chemical behavior. Understanding the influence of this group in BMY-22089's biological activity may offer insights into the target compound's properties. []

4. 6-[4-[3-[[2-Hydroxy-3-[4-[2-(cyclopropylmethoxy)ethyl]phenoxy]propyl]amino]propionamido]phenyl]-5-methyl-4,5-dihydro-3(2H)-pyridazinone (3) []

  • Compound Description: Compound 3 is a mixture of four stereoisomers, exhibiting both vasodilatory and β-adrenergic antagonist activities. Each stereoisomer displays a unique pharmacological profile, highlighting the significance of stereochemistry in biological activity. []
  • Relevance: Similar to 2-(2-Bromobenzyl)-6-(4-fluorophenyl)-3(2H)-pyridazinone, Compound 3 is based on the 5-methyl-4,5-dihydro-3(2H)-pyridazinone scaffold and features a substituted phenyl ring at position 6. This structural similarity suggests that modifications at these positions could significantly influence the biological activities of pyridazinone derivatives. The presence of a chiral center in the structure of Compound 3 further suggests the possibility of stereoisomers with distinct biological profiles, a factor worth considering for the target compound. []

5. 4,5-Dihydro-6-[4-(1H-imidazol-1-yl)phenyl]-3(2H)-pyridazinones []

  • Compound Description: This class of compounds represents a group of potent positive inotropic agents. These compounds act by selectively inhibiting cardiac phosphodiesterase fraction III, leading to increased myocardial contractility. []
  • Relevance: This compound class shares the 4,5-dihydro-3(2H)-pyridazinone core with 2-(2-Bromobenzyl)-6-(4-fluorophenyl)-3(2H)-pyridazinone, and both feature a substituted phenyl ring at position 6. The key difference lies in the specific substituent on the phenyl ring. While 2-(2-Bromobenzyl)-6-(4-fluorophenyl)-3(2H)-pyridazinone possesses a 4-fluorophenyl group, this class of compounds is characterized by a 4-(1H-imidazol-1-yl)phenyl substituent. This structural similarity suggests that 2-(2-Bromobenzyl)-6-(4-fluorophenyl)-3(2H)-pyridazinone may also exhibit cardiotonic activity, potentially mediated through interactions with phosphodiesterase. []

Properties

Product Name

2-(2-bromobenzyl)-6-(4-fluorophenyl)pyridazin-3(2H)-one

IUPAC Name

2-[(2-bromophenyl)methyl]-6-(4-fluorophenyl)pyridazin-3-one

Molecular Formula

C17H12BrFN2O

Molecular Weight

359.2 g/mol

InChI

InChI=1S/C17H12BrFN2O/c18-15-4-2-1-3-13(15)11-21-17(22)10-9-16(20-21)12-5-7-14(19)8-6-12/h1-10H,11H2

InChI Key

XZHSUKCVBYNTBJ-UHFFFAOYSA-N

SMILES

C1=CC=C(C(=C1)CN2C(=O)C=CC(=N2)C3=CC=C(C=C3)F)Br

Canonical SMILES

C1=CC=C(C(=C1)CN2C(=O)C=CC(=N2)C3=CC=C(C=C3)F)Br

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.